molecular formula C25H23N5O2S B2866272 N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide CAS No. 1020489-28-4

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide

Cat. No. B2866272
CAS RN: 1020489-28-4
M. Wt: 457.55
InChI Key: FTAXGDQDRUQMCV-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C25H23N5O2S and its molecular weight is 457.55. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-5-lipoxygenase Agents : A study by Rahmouni et al. (2016) involved the synthesis of novel pyrazolopyrimidines derivatives, which were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, discussing the structure-activity relationship. These compounds are closely related to the one and showcase their potential in cancer treatment and enzyme inhibition Rahmouni et al., 2016.

Synthesis and Characterization

  • Cytotoxicity of Derivatives : Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives, characterizing them and screening for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells Hassan et al., 2014.

  • Novel Heterocyclic Systems : Youssef et al. (2011) conducted a study on the synthesis of novel heterocyclic systems derived from 2-methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one. They tested their biological activity against bacteria and fungi, revealing some excellent biocidal properties Youssef et al., 2011.

Antimicrobial Activity

  • Novel Pyrazolopyridine Derivatives : Panda et al. (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and screened them for antibacterial activity against various bacteria. Some derivatives showed moderate to good activity, highlighting the compound's potential in antibacterial applications Panda et al., 2011.

  • Thiazole-Aminopiperidine Hybrids : Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, evaluating their in vitro activity against Mycobacterium tuberculosis. One compound in particular showed promising results in inhibiting the growth of this bacterium Jeankumar et al., 2013.

  • Antimycobacterial Activity of Isosteres : A study by Gezginci et al. (1998) synthesized and tested pyridines and pyrazines substituted with various ring systems against Mycobacterium tuberculosis. They compared the biological properties of these compounds with unmodified polar isosteres of pyrazinoic and nicotinic acids, documenting activities up to 16 times the potency of pyrazinamide Gezginci et al., 1998.

properties

IUPAC Name

1-(2-methylphenyl)-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c1-16-8-6-7-11-21(16)29-14-19(13-23(29)31)24(32)27-22-12-17(2)28-30(22)25-26-20(15-33-25)18-9-4-3-5-10-18/h3-12,15,19H,13-14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAXGDQDRUQMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC(=NN3C4=NC(=CS4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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